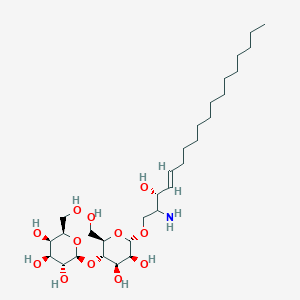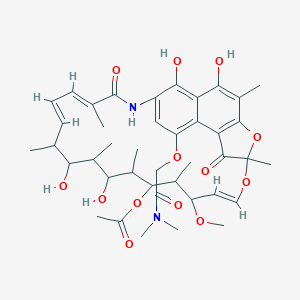
Rifamycin B dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B dimethylamide is a derivative of rifamycin B, a natural antibiotic produced by the bacterium Amycolatopsis mediterranei. Rifamycin B dimethylamide has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of rifamycin B dimethylamide involves the inhibition of bacterial RNA synthesis. Rifamycin B dimethylamide binds to the beta subunit of bacterial RNA polymerase, preventing the enzyme from synthesizing RNA. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
Rifamycin B dimethylamide has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to have minimal effects on the host microbiome, making it a promising candidate for the treatment of bacterial infections. Rifamycin B dimethylamide has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rifamycin B dimethylamide has several advantages for use in lab experiments. It exhibits potent antibacterial activity, making it an effective tool for studying bacterial growth and physiology. It is also well-tolerated in animal models, making it a safe and reliable tool for preclinical studies. However, rifamycin B dimethylamide is not effective against all bacterial species, and its mechanism of action may not be applicable to all bacterial RNA polymerases.
Direcciones Futuras
There are several future directions for the study of rifamycin B dimethylamide. One area of research is the development of new derivatives of rifamycin B dimethylamide with improved antibacterial activity and pharmacokinetic properties. Another area of research is the study of rifamycin B dimethylamide in combination with other antibiotics, which may enhance its antibacterial activity. Additionally, the use of rifamycin B dimethylamide in the treatment of inflammatory diseases warrants further investigation. Overall, the study of rifamycin B dimethylamide has the potential to lead to the development of new antibiotics and therapies for bacterial infections and inflammatory diseases.
Métodos De Síntesis
The synthesis of rifamycin B dimethylamide involves the reaction of rifamycin B with dimethylamine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce rifamycin B dimethylamide on a large scale for commercial use.
Aplicaciones Científicas De Investigación
Rifamycin B dimethylamide has been extensively studied for its antibacterial properties. It has been shown to exhibit potent activity against a wide range of bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. Rifamycin B dimethylamide has also been shown to be effective against antibiotic-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
Número CAS |
17607-33-9 |
|---|---|
Fórmula molecular |
C41H54N2O13 |
Peso molecular |
782.9 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-[2-(dimethylamino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H54N2O13/c1-19-13-12-14-20(2)40(51)42-26-17-28(53-18-29(45)43(9)10)30-31(36(26)49)35(48)24(6)38-32(30)39(50)41(8,56-38)54-16-15-27(52-11)21(3)37(55-25(7)44)23(5)34(47)22(4)33(19)46/h12-17,19,21-23,27,33-34,37,46-49H,18H2,1-11H3,(H,42,51)/b13-12+,16-15+,20-14+ |
Clave InChI |
VRPOMUTWCLUKGH-VATGUWRCSA-N |
SMILES isomérico |
CC1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)\C |
SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
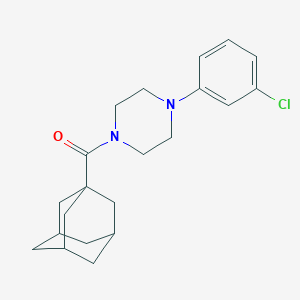
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
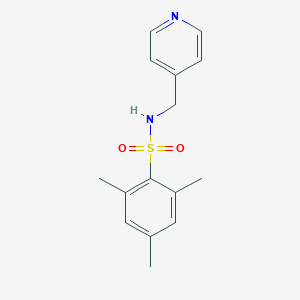
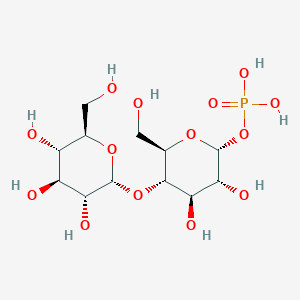
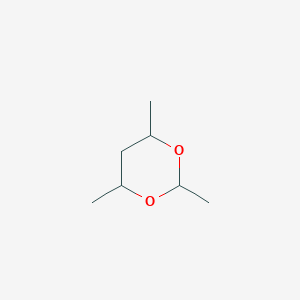
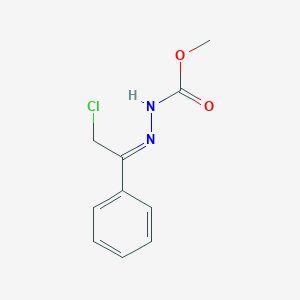

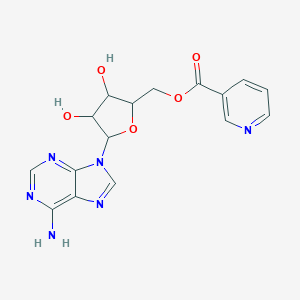
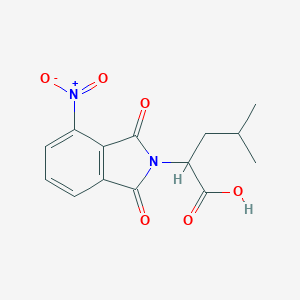
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
